molecular formula C12H18N2O4 B10968410 3-(3,4,5-Trimethoxyphenyl)propanehydrazide

3-(3,4,5-Trimethoxyphenyl)propanehydrazide

Cat. No.: B10968410
M. Wt: 254.28 g/mol
InChI Key: BLDQAECFPICFAM-UHFFFAOYSA-N
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Description

3-(3,4,5-Trimethoxyphenyl)propanehydrazide is a chemical compound characterized by the presence of a trimethoxyphenyl group attached to a propanehydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4,5-Trimethoxyphenyl)propanehydrazide typically involves the reaction of 3-(3,4,5-trimethoxyphenyl)propanoic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing production costs .

Chemical Reactions Analysis

Types of Reactions: 3-(3,4,5-Trimethoxyphenyl)propanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trimethoxyphenyl)propanehydrazide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to bind to various proteins and enzymes, inhibiting their activity. This can lead to the disruption of cellular processes, such as tubulin polymerization in cancer cells, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

  • 3-(3,4,5-Trimethoxyphenyl)propanoic acid
  • 3-(3,4,5-Trimethoxyphenyl)propylamine
  • 3-(3,4,5-Trimethoxyphenyl)propyl chloride

Comparison: 3-(3,4,5-Trimethoxyphenyl)propanehydrazide is unique due to the presence of the hydrazide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, while 3-(3,4,5-Trimethoxyphenyl)propanoic acid primarily acts as an acid, the hydrazide derivative can participate in a broader range of reactions, including those involving nucleophiles and electrophiles .

Properties

IUPAC Name

3-(3,4,5-trimethoxyphenyl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-16-9-6-8(4-5-11(15)14-13)7-10(17-2)12(9)18-3/h6-7H,4-5,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDQAECFPICFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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